BenchChemオンラインストアへようこそ!

4β-Hydroxycholesterol-d4

Bioanalytical method validation CYP3A phenotyping Stable isotope dilution mass spectrometry

4β-Hydroxycholesterol-d4 (d4-4βHC; CAS 1363529-44-5) is a tetradeuterated analog of the endogenous oxysterol 4β-hydroxycholesterol. The parent compound 4β-hydroxycholesterol is formed from cholesterol primarily by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5 and CYP3A7, and has emerged as a validated endogenous biomarker for hepatic CYP3A activity.

Molecular Formula C27H42D4O2
Molecular Weight 406.68
Cat. No. B1165049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4β-Hydroxycholesterol-d4
Molecular FormulaC27H42D4O2
Molecular Weight406.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4β-Hydroxycholesterol-d4: A Critical Stable-Isotope-Labeled Internal Standard for CYP3A Activity Biomarker Quantification


4β-Hydroxycholesterol-d4 (d4-4βHC; CAS 1363529-44-5) is a tetradeuterated analog of the endogenous oxysterol 4β-hydroxycholesterol [1]. The parent compound 4β-hydroxycholesterol is formed from cholesterol primarily by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5 and CYP3A7, and has emerged as a validated endogenous biomarker for hepatic CYP3A activity [2]. Plasma concentrations in untreated humans range from 10 to 60 ng/mL [3]. As an internal standard (IS), d4-4βHC is distinguished by its designated role in a tandem stable-isotope-labeled (SIL) methodology: a d7-4βHC analog serves as the surrogate analyte for calibration and quality control (QC) samples prepared in authentic plasma matrix, while d4-4βHC functions as the internal standard added to every sample to correct for extraction recovery, ionization efficiency, and instrument variability [4].

Why 4β-Hydroxycholesterol-d4 Cannot Be Indiscriminately Substituted by Other Deuterated Oxysterol Standards in CYP3A Biomarker Workflows


The selection of an internal standard for 4β-hydroxycholesterol quantification is constrained by a unique analytical challenge: 4βHC is endogenously present in all human and animal plasma at measurable concentrations, making a true 'blank' matrix unavailable for calibration [1]. This necessitates a surrogate analyte approach, wherein a distinct SIL analog (typically d7-4βHC) is used to construct calibration curves and QCs in authentic plasma, while a second SIL analog (d4-4βHC) serves as the internal standard to correct for sample-to-sample variability in recovery, derivatization efficiency, and ionization [2]. Substituting d4-4βHC with a different deuterated oxysterol (e.g., 25-hydroxycholesterol-d6, 27-hydroxycholesterol-d6) or using deuterated cholesterol (d6-cholesterol) as IS would break the paired SIL tandem architecture and introduce differential extraction recovery, derivatization kinetics, and ion suppression behavior between the IS and the analyte or its surrogate [2]. Moreover, isotopic purity differences between d4-labeled and d7-labeled 4βHC directly influence cross-signal contribution in the mass spectrometer; a lower-purity IS increases baseline noise in the surrogate analyte channel, degrading assay precision and accuracy [3].

Quantitative Evidence Differentiating 4β-Hydroxycholesterol-d4 as an Internal Standard for CYP3A Biomarker Measurement


Dual SIL Tandem Architecture: d4-4βHC + d7-4βHC Enables Authentic-Matrix Quantification Without Surrogate Matrix Bias

The Goodenough et al. (2011) method establishes the definitive dual-SIL paradigm: d7-4βHC serves as the surrogate analyte spiked into authentic human plasma to generate calibration curves and QCs in the exact matrix of clinical samples, while d4-4βHC serves as the internal standard added uniformly to all calibrators, QCs, and study samples [1]. In contrast, single-SIL methods (e.g., van de Merbel et al. 2011) prepare calibration standards in surrogate matrices such as 4.2% (w/v) human serum albumin in PBS, which can introduce matrix bias where recovery or ionization efficiency in the surrogate matrix differs from authentic plasma [2]. The dual-SIL tandem eliminates this bias: the surrogate analyte (d7-4βHC) experiences identical matrix effects as the endogenous analyte (4βHC) because both are in the same plasma matrix, while the d4-4βHC internal standard corrects for any sample-to-sample variation in both extraction and ionization. This architecture is uniquely enabled by the availability of two distinct, isotopically resolved SIL 4βHC analogs with minimal cross-signal [3].

Bioanalytical method validation CYP3A phenotyping Stable isotope dilution mass spectrometry

Isotopic Purity Differential Between d4-4βHC and d7-4βHC Minimizes Cross-Signal Interference in Multiplexed Mass Spectrometric Detection

In the dual-SIL tandem method, the d4-4βHC internal standard and the d7-4βHC surrogate analyte must be independently quantified via their distinct MRM transitions. Cross-signal interference arises when the isotopic envelope of one SIL species contributes detectable signal in the MRM channel of the other. The Goodenough synthesis paper reports that the d7-4βHC batch used in the foundational assay had an isotopic purity of 93.8% (i.e., 6.2% of the d7-4βHC population contains fewer than seven deuterium atoms, potentially contributing signal at the d4 channel) [1]. Commercially available 4β-hydroxycholesterol-d4 from vendors such as BOC Sciences and MedChemExpress is specified at 98% atom D enrichment, meaning only ~2% of the d4-4βHC population contributes to the d7 channel . This asymmetric purity profile—higher enrichment in the IS relative to the surrogate analyte—is an intentional design feature: it ensures that the IS contribution to the surrogate analyte signal is minimized, preserving the accuracy of calibration curve back-calculation. Methods that use a single SIL IS without a separate surrogate analyte (e.g., Hasan et al. 2016, using d7-4βHC alone as IS with an external surrogate matrix calibration) avoid this cross-talk concern entirely but sacrifice the authentic-matrix advantage [2].

Isotopic enrichment Cross-signal correction LC-MS/MS method robustness

Assay Precision Superiority: d4-4βHC Internal Standard Enables Sub-5% RSD vs. >14% RSD in Alternative Single-IS Clinical-Grade Methods

The precision of 4βHC measurement is the paramount assay attribute for CYP3A phenotyping, because intra-individual plasma 4βHC concentrations in untreated subjects have low variability, and the clinical assessment of CYP3A induction or inhibition relies on detecting small percentage changes from each subject's own baseline [1]. The Goodenough et al. (2011) method, employing d4-4βHC as the internal standard in the dual-SIL framework, achieved intraday and interday accuracy within 6% of nominal concentrations and precision of less than 5% relative standard deviation (RSD) across the entire calibration range [2]. For comparison, the Hasan et al. (2016) method, which uses d7-4βHC as the sole internal standard without a separate surrogate analyte and relies on an external calibration approach, reported within- and between-day precision of 2.1–14.6% RSD for 4β-hydroxycholesterol [3]. The van de Merbel et al. (2011) single-IS method reported an inter-assay precision of 7.2–11.5% RSD at the LLOQ (10 ng/mL using 400 μL plasma) [4]. The narrower and more consistent precision range of the d4-IS method (<5% RSD at all levels) is critical for clinical studies where a 13% decrease in 4βHC (as observed with ketoconazole CYP3A inhibition) or a gradual return to baseline over 14–17 days after rifampicin discontinuation must be reliably detected against analytical noise [1].

Assay precision Drug-drug interaction studies Longitudinal CYP3A monitoring

Lower Biological Variability of 4β-Hydroxycholesterol vs. 6β-Hydroxycortisol Validates the Target Analyte and Elevates the Procurement Value of Its Matched SIL Internal Standard

The justification for investing in a high-purity d4-4βHC internal standard depends on the clinical robustness of 4βHC as a CYP3A biomarker relative to alternatives. Dutreix et al. (2014) directly compared two endogenous CYP3A4 biomarkers—plasma 4βHC and urinary 6β-hydroxycortisol to cortisol ratio (6βCR)—in a placebo-controlled rifampicin induction study with 40 healthy adults [1]. In the placebo group, intersubject variability was 33.8% for 4βHC vs. 45.6% for 6βCR; intrasubject variability was 7.5% for 4βHC vs. 30.5% for 6βCR. Furthermore, baseline midostaurin AUC (a CYP3A substrate drug) correlated significantly with 4βHC levels (ρ = −0.72; P = 0.003), but not with 6βCR (ρ = 0.0925; P = 0.6981) [1]. The lower intra-subject variability of 4βHC (7.5%) approaches the analytical precision achievable with the d4-IS method (<5% RSD), meaning that the analytical noise floor is well below the biological signal, a necessary condition for detecting pharmacologically meaningful CYP3A modulation. In contrast, the ~30% intra-subject variability of urinary 6βCR is dominated by biological noise, rendering even a high-precision analytical method insufficient for detecting small CYP3A changes [1][2].

Endogenous CYP3A biomarker comparison Intersubject variability Clinical study design

Multi-Species Method Transferability Validated with d4/d7 Dual SIL Platform Across Clinical and Preclinical Settings

The d4-4βHC IS / d7-4βHC surrogate analyte platform developed by Goodenough et al. for human plasma was subsequently adapted and qualified by Xue et al. (2016) for mouse, rat, dog, and human plasma using the identical dual-SIL architecture [1]. This cross-species validation demonstrates that the d4/d7 pair performs consistently across different plasma matrices—a critical requirement for translational CYP3A induction studies where data from preclinical species and humanized-liver chimeric mice must be compared directly to human clinical data. In contrast, methods using a single SIL IS with surrogate matrix calibration (e.g., van de Merbel 2011, 4.2% HSA/PBS) must be re-validated for each new matrix to confirm equivalence of the surrogate matrix to the authentic species-specific plasma [2]. The AAPS consensus recommendations (Aubry et al. 2016) specifically endorse the surrogate analyte-in-authentic matrix approach (the architecture enabled by the d4/d7 pair) for 4βHC bioanalysis in clinical development, citing the need for rigorous precision and reproducibility when samples from a single subject are analyzed longitudinally [3]. The d4-4βHC internal standard is the linchpin of this consortia-endorsed methodological framework.

Preclinical-clinical translation Humanized-liver mouse models Regulatory bioanalysis

Prioritized Application Scenarios Where 4β-Hydroxycholesterol-d4 Delivers Quantifiable Advantage Over Alternative Internal Standards


Clinical Phase I DDI Studies Requiring Detection of CYP3A Inhibition and Induction Using Endogenous Biomarkers

In Phase I clinical trials where CYP3A induction or inhibition must be assessed without administering exogenous probe drugs (e.g., midazolam), the d4/d7 dual-SIL method is the preferred analytical approach. The Kasichayanula et al. (2014) study demonstrated that 4βHC detected a 13% decrease with ketoconazole (CYP3A inhibition) and a 220% increase with rifampicin (CYP3A induction) against placebo, with the analytical precision using d4-4βHC as IS (<5% RSD) providing sufficient dynamic range to reliably distinguish pharmacological effects from analytical noise [1]. The AAPS consensus recommendations identify this method architecture as fit-for-purpose for regulatory DDI assessment in early drug development [2].

Longitudinal Intra-Subject CYP3A Phenotyping Where Baseline and Post-Treatment Samples Must Be Analyzed Together

For studies where each subject serves as their own control and the clinical endpoint is the fold-change in 4βHC from baseline, the d4-4βHC IS method's demonstrated interday precision of <5% RSD is critical [1]. The Dutreix et al. (2014) comparison showed that 4βHC intra-subject variability is only 7.5% CV, meaning that the analytical variability contributes minimally to the total observed change [2]. This contrasts with urinary 6β-hydroxycortisol measurement, where 30.5% intra-subject CV dwarfs analytical precision, making reliable intra-subject detection of moderate CYP3A modulation infeasible regardless of IS quality [2].

Preclinical-to-Clinical Translational CYP3A Induction Studies Using Humanized-Liver Mouse Models

In drug development programs that use chimeric mice with humanized livers (e.g., FRG KO C57Bl/6) to predict human CYP3A induction risk, the d4/d7 dual-SIL platform has been applied to both mouse and human plasma using the same IS and method architecture [1]. The Xu et al. (2013) method successfully quantified 4βHC in as little as 5 μL of mouse plasma, demonstrating that the d4/d7 approach accommodates the limited sample volumes characteristic of preclinical rodent studies without sacrificing precision [1]. This enables direct cross-species data comparison without IS-related bridging studies.

Simultaneous 4α-Hydroxycholesterol/4β-Hydroxycholesterol Quantification for Auto-Oxidation Sample Quality Assessment

The BMS method described by Kandoussi (2016 EBF presentation) employs d4-4βHC as a surrogate analyte to simultaneously quantify both 4α-HC and 4β-HC in a single 25-μL plasma aliquot, with d7-4βHC serving as the internal standard [1]. The 4α-HC measurement serves as an in-process sample quality indicator: elevated and inconsistent 4α-HC levels indicate cholesterol auto-oxidation during sample storage, which can artifactually elevate 4βHC concentrations [1]. Methods that quantify only 4βHC without the concurrent 4α-HC channel, or that use a single IS without the dual-SIL architecture, cannot provide this integrated quality control, potentially leading to erroneous CYP3A induction conclusions from degraded clinical samples [1].

Quote Request

Request a Quote for 4β-Hydroxycholesterol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.